molecular formula C9H11ClN2O2 B6279431 ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate CAS No. 1092281-14-5

ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate

Cat. No.: B6279431
CAS No.: 1092281-14-5
M. Wt: 214.6
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Description

Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate typically involves the chloromethylation of a pyrimidine derivative. One common method includes the reaction of 2-methylpyrimidine-5-carboxylic acid with formaldehyde and hydrochloric acid to introduce the chloromethyl group. The resulting intermediate is then esterified with ethanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted pyrimidine derivatives.

    Oxidation: Formation of oxidized pyrimidine derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Hydrolysis: Formation of 4-(chloromethyl)-2-methylpyrimidine-5-carboxylic acid.

Scientific Research Applications

Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.

    Industrial Chemistry: Utilized in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The chloromethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methylpyrimidine-5-carboxylate: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    4-(Chloromethyl)-2-methylpyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

    2-Methylpyrimidine-5-carboxylic acid: Lacks both the chloromethyl and ester groups, making it less versatile in chemical reactions.

Uniqueness

Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate is unique due to the presence of both the chloromethyl and ester groups, which provide a combination of reactivity and solubility that is advantageous for various synthetic applications.

Properties

CAS No.

1092281-14-5

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.6

Purity

95

Origin of Product

United States

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